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Ticagrelor (marketed as Brilinta®) represents a paradigm shift in antiplatelet therapy. As the

first orally available, direct-acting, and reversible P2Y12 receptor antagonist, its discovery was

a triumph of rational drug design aimed at overcoming the limitations of its predecessors, such

as clopidogrel.[1][2][3] However, the journey from a promising molecule in a lab to a globally

accessible medicine is paved by the innovations of process chemistry. The true elegance of

Ticagrelor lies not only in its pharmacological mechanism but also in the sophisticated, multi-

step synthesis that makes its production feasible, safe, and scalable.

This technical guide provides a deep dive into the history and discovery of the core chemical

intermediates that form the backbone of Ticagrelor. We will deconstruct the molecule to

understand its constituent parts, explore the evolution of their synthesis from early, often

hazardous methods to modern, efficient, and greener industrial processes, and explain the

critical scientific reasoning behind these advancements. For researchers and professionals in

drug development, understanding this evolution is key to appreciating the intricate dance

between medicinal chemistry and process engineering.

The Genesis of a New Antiplatelet Agent: The "Why"
Behind Ticagrelor
The development of Ticagrelor was born from a clear clinical need. Earlier antiplatelet agents,

primarily the thienopyridines (e.g., clopidogrel), were groundbreaking but possessed inherent
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limitations. They are prodrugs requiring metabolic activation, leading to a slow onset of action

and significant inter-patient variability in response.[2][3] Furthermore, their irreversible binding

to the P2Y12 receptor complicated patient management, especially when urgent surgery was

required.

The scientific community sought a direct-acting antagonist that could bind reversibly to the

P2Y12 receptor, offering rapid onset and offset of action and a more consistent antiplatelet

effect.[1][4] This quest led researchers at AstraZeneca to the novel chemical class of Cyclo-

Pentyl-Triazolo-Pyrimidines (CPTPs), culminating in the discovery of Ticagrelor (formerly

AZD6140).[2] Ticagrelor's unique allosteric mechanism, where it binds to a site distinct from the

ADP binding site, allows it to reversibly "lock" the receptor in an inactive state, providing the

desired pharmacological profile.[2][3]
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P2Y12 signaling pathway and Ticagrelor's inhibitory action.
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Deconstructing Ticagrelor: A Convergent Synthesis
Strategy
The complexity of the Ticagrelor molecule, which contains six chiral centers, necessitates a

highly controlled and efficient synthetic strategy.[5] Early linear syntheses were lengthy and

inefficient.[6] Modern manufacturing relies on a more elegant convergent synthesis, where the

molecule is broken down into three key intermediates, or building blocks, which are

synthesized separately and then coupled together in the final stages.[7] This approach

maximizes efficiency and simplifies purification.

The three core intermediates are:

The Pyrimidine Core: 4,6-dichloro-2-(propylthio)pyrimidine-5-amine, which forms the central

heterocyclic ring system.

The Chiral Cyclopropylamine Moiety: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine,

which is essential for target binding and pharmacological activity.[8]

The Chiral Cyclopentane Moiety: 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-

cyclopenta[d][8][9]dioxol-4-yl)oxy)ethanol, which provides the cyclopentane backbone and

the crucial hydroxyethoxy side chain.
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High-level overview of a convergent synthesis route for Ticagrelor.

Deep Dive: Synthesis and Evolution of Core
Intermediates
The Pyrimidine Core: Building the Engine
The substituted pyrimidine ring is the anchor of the Ticagrelor molecule. Its synthesis begins

with simple precursors and involves building complexity through nitration, chlorination, and

reduction.
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Key Intermediates:

4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

4,6-dichloro-2-(propylthiopyrimidine)-5-amine

Historical Context & Rationale: The synthesis of this core has been significantly refined to

improve safety and yield. Early routes often started from thiobarbituric acid.[10][11] The key

transformations are the introduction of the nitro group, which acts as a precursor to the amine

needed for cyclization, followed by chlorination to create reactive sites for subsequent coupling

reactions.

Experimental Protocol: Synthesis of 4,6-dichloro-2-(propylthiopyrimidine)-5-amine

Step 1: S-propylation and Nitration.

Thiobarbituric acid is first alkylated with a propyl halide (e.g., bromo-n-propane) in an

aqueous alkaline medium to produce 2-(propylthio)barbituric acid.[10]

The resulting compound is nitrated using a mixture of nitric acid and acetic acid at low

temperatures (0°C to room temperature) to yield 5-nitro-2-(propylthio)barbituric acid.[10]

[12] Causality: The nitro group is introduced at the 5-position, which is activated by the two

adjacent carbonyl groups.

Step 2: Chlorination.

The nitrated barbituric acid derivative is heated (e.g., 80-115°C) with a strong chlorinating

agent, typically phosphorus oxychloride (POCl3), often in the presence of a base like 2,6-

lutidine or N,N-Diisopropylethylamine.[10][12]

This reaction converts the two hydroxyl groups of the enol form into chloro groups, yielding

the crucial intermediate 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[12] Causality: POCl3

is a powerful and cost-effective reagent for this type of transformation, essential for

creating the reactive chloro-leaving groups needed for later C-N bond formations.

Step 3: Reduction of the Nitro Group.
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The nitro intermediate is reduced to the corresponding amine, 4,6-dichloro-2-

(propylthiopyrimidine)-5-amine.[13]

A common and industrially scalable method involves using iron powder in a mixture of

acetic acid and methanol at room temperature.[10][14]

After the reaction, the iron salts are filtered off, and the product is isolated. Causality: This

classic Bechamp reduction is favored in large-scale synthesis due to the low cost and

ready availability of iron powder and the relatively mild reaction conditions compared to

catalytic hydrogenation, which might require high-pressure equipment.[13][15]

The Chiral Cyclopropylamine: Ensuring
Pharmacological Specificity
The (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine moiety is arguably the most critical piece

of the Ticagrelor puzzle. Its precise stereochemistry is non-negotiable for effective binding to

the P2Y12 receptor.[8] The development of its synthesis is a case study in the evolution of

asymmetric synthesis.

Historical Context & Rationale: Early laboratory-scale syntheses were complex, involving

multiple steps and the use of hazardous reagents. For instance, some routes employed a

Curtius rearrangement, which relies on potentially explosive sodium azide.[9][16] Other

methods used chiral auxiliaries like Oppolzer's sultam, which are effective but expensive and

generate significant waste.[9][16] The primary challenge has always been to produce the

single, correct stereoisomer in high purity and yield, making it suitable for industrial production.

More recent innovations have focused on biocatalysis, using engineered enzymes to perform

the cyclopropanation with high stereoselectivity, offering a greener alternative.[17] However, the

most common industrial method remains chiral resolution.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Step 1: Synthesis of Racemic Amine.

A racemic mixture of trans-2-(3,4-difluorophenyl)cyclopropanamine is first synthesized

through established, non-stereoselective methods.
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Step 2: Diastereomeric Salt Formation and Crystallization.

The racemic amine is dissolved in a suitable solvent, such as methanol.

A solution of a chiral resolving agent, most commonly (R)-(-)-mandelic acid, is added.[9]

The (1R,2S)-amine selectively forms a less soluble diastereomeric salt with the (R)-

mandelic acid. The other enantiomer forms a more soluble salt. Causality: The two

enantiomers react with the single enantiomer of the resolving agent to form two different

diastereomers. Diastereomers have different physical properties, including solubility, which

allows them to be separated by fractional crystallization.

The mixture is carefully cooled, allowing the desired (1R,2S)-amine-(R)-mandelate salt to

crystallize out of the solution.[9]

The crystallized product is filtered and washed.

Step 3: Liberation of the Free Amine.

The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to

neutralize the mandelic acid and liberate the free (1R,2S)-2-(3,4-

difluorophenyl)cyclopropanamine, which can then be extracted.

The Convergent Assembly of Ticagrelor
With the three key intermediates in hand, the final stage involves their sequential coupling.

Modern processes have been optimized to be performed efficiently, sometimes telescoping

multiple steps into a one-pot reaction to improve overall yield and throughput.[18][19]
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Workflow for the convergent synthesis of Ticagrelor.
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Detailed Experimental Workflow

Step 1: Condensation of Pyrimidine and Cyclopentane Moieties.[20]

The pyrimidine amine core (14) and the protected cyclopentane derivative (13) are

dissolved in a high-boiling point solvent like ethylene glycol.

Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-Diisopropylethylamine

(DIPEA) are added.

The mixture is heated to 120-125°C for several hours. Causality: High temperature is

required to drive this nucleophilic aromatic substitution, where the amine of the

cyclopentane moiety displaces one of the chloro groups on the pyrimidine ring. DBU and

DIPEA act as non-nucleophilic bases to scavenge the HCl byproduct.

Upon completion, the reaction is worked up by cooling, diluting with water, and adjusting

the pH to isolate the condensed intermediate (15).

Step 2: Formation of the Triazole Ring.[20]

The intermediate 15 is dissolved in a solvent mixture like acetonitrile and water.

A diazotizing agent is added. While early syntheses used sodium nitrite (NaNO2) in acetic

acid, this can form problematic impurities.[14][20] An improved, safer process uses a solid-

supported reagent like "Resin-NO2" (Amberlyst A26 resin in nitrite form).[20][21]

The reaction proceeds at room temperature. The primary amine and the adjacent

secondary amine on the pyrimidine ring react to form the fused triazole ring system,

yielding intermediate 16. Causality: The resin-based nitrite is considered a "green"

alternative. It is safer to handle than solutions of nitrous acid and simplifies workup, as the

spent resin can be removed by simple filtration.[20]

Step 3: Final Coupling with the Chiral Cyclopropylamine.[20]

The triazole intermediate 16 is dissolved in acetonitrile.
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The chiral cyclopropylamine (10) and a base, typically anhydrous potassium carbonate

(K2CO3), are added.

The reaction is stirred at room temperature for 2-3 hours. The amine of the

cyclopropylamine moiety displaces the final chloro group on the triazolopyrimidine ring to

give the protected Ticagrelor molecule (12). Causality: This is another nucleophilic

aromatic substitution. The reaction is efficient and clean, driven by the high reactivity of the

chloro group at this position.

Step 4: Deprotection to Yield Ticagrelor.[20]

The protected Ticagrelor (12) is dissolved in a solvent like methanol or dichloromethane

(DCM).

Aqueous hydrochloric acid is added to hydrolyze the ketal protecting group on the

cyclopentane ring's diol.[22][23]

The reaction is stirred at room temperature until completion, yielding the final active

pharmaceutical ingredient, Ticagrelor (1), which is then purified by crystallization.

Summary of Process Improvements
The industrial synthesis of Ticagrelor has evolved significantly, driven by the need for greater

safety, efficiency, and environmental sustainability. The table below summarizes the key

advancements.
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Process Stage
Early / Patented
Methods

Modern / Improved
Methods

Rationale for
Change

Overall Strategy

Often lengthy, linear

syntheses with many

steps.[6]

Convergent synthesis

using key

intermediates.[7]

Higher overall yield,

easier purification,

greater flexibility.

Hazardous Reagents

Use of n-BuLi, isoamyl

nitrite, bromoform,

sodium azide.[16][20]

Avoidance of

pyrophoric, toxic, and

explosive reagents.

[20]

Enhanced operational

safety and reduced

environmental impact.

Triazole Formation
Sodium nitrite in

acetic acid.[14]

Solid-supported

"Resin-NO2".[20][21]

Improved safety,

reduced formation of

critical impurities,

simpler workup.

Chiral Synthesis

Use of expensive

chiral auxiliaries (e.g.,

Oppolzer's sultam).[9]

Diastereomeric salt

resolution with

mandelic acid;

biocatalysis.[9][17]

Lower cost, reduced

waste, improved

scalability and "green"

credentials.

Efficiency

Multiple

chromatographic

purifications required.

[20]

One-pot reactions,

telescoping of steps,

purification by

crystallization.[18][19]

Increased throughput,

reduced solvent

usage, lower

manufacturing cost.

Conclusion
The story of Ticagrelor's intermediates is a powerful illustration of the synergy between drug

discovery and process development. The rational design of the molecule to achieve a specific

pharmacological profile was only the first step. The subsequent decades of research have

focused on designing and perfecting the synthesis of its building blocks. From overcoming the

challenges of stereochemistry in the cyclopropylamine moiety to developing safer and greener

methods for constructing the pyrimidine core, each innovation has been crucial. For scientists

and researchers, this journey underscores a fundamental principle: a life-saving drug is only as

viable as the chemistry that allows it to be produced safely, purely, and economically for

patients worldwide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 17 Tech Support

https://www.jocpr.com/articles/novel-synthesis-of-ticagrelor-an-antithrombotic-agent.pdf
https://pdf.benchchem.com/12418/The_Discovery_and_Synthesis_of_Ticagrelor_A_Technical_Guide.pdf
https://patents.google.com/patent/EP2644590A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC4571033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4571033/
https://rasayanjournal.co.in/admin/php/upload/457_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4571033/
https://www.researchgate.net/publication/282046937_An_efficient_and_safe_process_for_the_preparation_of_ticagrelor_a_platelet_aggregation_inhibitor_via_resin-NO2_catalyzed_formation_of_triazole_ring
https://www.quickcompany.in/patents/an-improved-process-for-the-synthesis-of-3-4-difluorophenyl-cyclopropanamine
https://www.quickcompany.in/patents/an-improved-process-for-the-synthesis-of-3-4-difluorophenyl-cyclopropanamine
https://www.sas.rochester.edu/chm/groups/fasan/PDFs/2016_ACIE_Gram-Scale%20Synthesis%20of%20Chiral%20Cyclopropane-Containing%20Drugs.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4571033/
https://www.researchgate.net/publication/330231075_An_Effective_and_Convenient_Process_for_the_Preparation_of_Ticagrelor_Optimized_by_Response_Surface_Methodology_and_One-Pot_Reaction
https://journal-vniispk.ru/0091-150X/article/view/245486
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
The Science Behind Ticagrelor: A Look at Key Chemical Intermedi
The patent landscape of Ticagrelor. (2025).
An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.).

Toche, R. B., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a

platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus,

4, 743. [Link]

Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET

DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan

Journal of Chemistry, 11(2), 583-591. [Link]

Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of

Chemical and Pharmaceutical Research, 7(4), 1024-1031. [Link]

Preparation of ticagrelor. (2013).
The Discovery and Synthesis of Ticagrelor: A Technical Guide. (2025). Benchchem.

Wang, J., et al. (2019). An Effective and Convenient Process for the Preparation of

Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction.

ResearchGate. [Link]

Quality Manufacturer Supply Top Purity 4,6-dichloro-2-propylthiopyrimidine-5-amine 145783-

15-9 with Reasonable Price. (n.d.). LookChem. [Link]

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate synthesis.

(n.d.). Molbase. [Link]

Wang, J., et al. (2019). An Effective and Convenient Process for the Preparation of

Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction.

Pharmaceutical Chemistry Journal, 53, 336-342. [Link]

Gicquel, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]

pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of

Medicinal Chemistry, 208, 112767. [Link]

Synthesis method of ticagrelor intermediate. (n.d.). Patsnap. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4680800/
https://rasayanjournal.co.in/admin/php/upload/1001_pdf.pdf
https://www.jocpr.com/articles/novel-synthesis-of-ticagrelor-an-antithrombotic-agent.pdf
https://www.researchgate.net/publication/332155169_An_Effective_and_Convenient_Process_for_the_Preparation_of_Ticagrelor_Optimized_by_Response_Surface_Methodology_and_One-Pot_Reaction
https://www.lookchem.com/product/4-6-dichloro-2-propylthiopyrimidine-5-amine-145783-15-9/
https://www.molbase.com/synthesis_376608-71-8-moldata-97008.html
https://link.springer.com/article/10.1007/s11094-019-02001-w
https://orbi.uliege.be/bitstream/2268/252119/1/final_author_version.pdf
https://eureka.patsnap.com/patent/CN103288748A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process for the preparation of ticagrelor. (2021).
Intermediate of Ticagrelor and preparation method therefor, and use thereof for preparing
Ticagrelor. (n.d.).
Synthesis method of ticagrelor key intermediate. (n.d.).

An Improved Process For The Preparation Of Ticagrelor. (n.d.). Quick Company. [Link]

An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor

via resin-NO2 catalyzed formation of triazole ring. (2016). ResearchGate. [Link]

Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.).

van Giezen, J. J. J., & Humphries, R. G. (2012). “Daring to be Different”: The Discovery of

Ticagrelor. In Drug Discovery and Development. [Link]

Preparation method for ticagrelor. (n.d.).

Bajaj, P., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and

Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International

Edition, 55(48), 15030-15034. [Link]

Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process

related impurities. (2018). ResearchGate. [Link]

NDA 022433Orig1s000 Review. (2010). U.S. Food and Drug Administration. [Link]

Kumar, S., & Singh, R. (2011). From molecular discovery to clinical evidence: Ticagrelor: a

novel antiplatelet agent. Journal of postgraduate medicine, 57(2), 133. [Link]

Islam, M. A., et al. (2013). Formulation Development and Evaluation of Ticagrelor Tablet for

Regulatory Market. Journal of Applied Pharmaceutical Science, 3(10), 010-016. [Link]

Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.).

Siller-Matula, J., & Jilma, B. (2010). Ticagrelor: From discovery to Phase III clinical trial.

Future cardiology, 6(6), 753-764. [Link]

Stereoselective synthesis of the key intermediate of ticagrelor and its diverse analogs using

a new alcohol dehydrogenase from Rhodococcus kyotonensis. (2022). ResearchGate. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.quickcompany.in/patents/an-improved-process-for-the-preparation-of-ticagrelor
https://www.researchgate.net/publication/285686001_An_efficient_and_safe_process_for_the_preparation_of_ticagrelor_a_platelet_aggregation_inhibitor_via_resin-NO2_catalyzed_formation_of_triazole_ring
https://pubs.rsc.org/en/content/chapter/bk9781849733943-00699/978-1-84973-394-3
https://chem.rochester.edu/uploads/papers/fasan/2016_Fasan_Angew_Chem_Int_Ed_55_15030.pdf
https://www.researchgate.net/publication/326857185_Synthesis_of_high_pure_ticagrelor_an_anti-platelet_drug_substance_and_its_possible_process_related_impurities
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/022433Orig1s000ChemR.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3127450/
https://japsonline.com/admin/php/uploads/1105_pdf.pdf
https://www.researchgate.net/publication/47783301_Ticagrelor_From_discovery_to_Phase_III_clinical_trial
https://www.researchgate.net/publication/365289947_Stereoselective_synthesis_of_the_key_intermediate_of_ticagrelor_and_its_diverse_analogs_using_a_new_alcohol_dehydrogenase_from_Rhodococcus_kyotonensis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sharma, R., & Chawla, S. (2013). Ticagrelor: The first approved reversible oral antiplatelet

agent. ResearchGate. [Link]

Ticagrelor. (n.d.). Wikipedia. [Link]

Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine.
(n.d.).

Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-

(propylthio)pyrimidine. (2011). ResearchGate. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. books.rsc.org [books.rsc.org]

2. Ticagrelor: molecular discovery to clinical evidence: Ticagrelor: a novel antiplatelet agent -
PMC [pmc.ncbi.nlm.nih.gov]

3. Ticagrelor - Wikipedia [en.wikipedia.org]

4. researchgate.net [researchgate.net]

5. An Improved Process For The Preparation Of Ticagrelor [quickcompany.in]

6. jocpr.com [jocpr.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. nbinno.com [nbinno.com]

9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

10. orbi.uliege.be [orbi.uliege.be]

11. researchgate.net [researchgate.net]

12. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio)
pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.researchgate.net/publication/274261058_Ticagrelor_The_first_approved_reversible_oral_antiplatelet_agent
https://en.wikipedia.org/wiki/Ticagrelor
https://www.researchgate.net/publication/281308369_Improved_processes_for_preparing_ticagrelor_intermediate_46-dichloro-5-nitro-2-propylthiopyrimidine
https://www.benchchem.com/product/b591481?utm_src=pdf-custom-synthesis
https://books.rsc.org/books/edited-volume/1957/chapter/2606943/Daring-to-be-Different-The-Discovery-of-Ticagrelor
https://pmc.ncbi.nlm.nih.gov/articles/PMC3861097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3861097/
https://en.wikipedia.org/wiki/Ticagrelor
https://www.researchgate.net/publication/239942548_Ticagrelor_The_first_approved_reversible_oral_antiplatelet_agent
https://www.quickcompany.in/patents/an-improved-process-for-the-preparation-of-ticagrelor
https://www.jocpr.com/articles/novel-synthesis-of-ticagrelor-an-antithrombotic-agent.pdf
https://pdf.benchchem.com/12418/The_Discovery_and_Synthesis_of_Ticagrelor_A_Technical_Guide.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/the-science-behind-ticagrelor-a-look-at-key-chemical-intermediates-wc
https://www.quickcompany.in/patents/an-improved-process-for-the-synthesis-of-3-4-difluorophenyl-cyclopropanamine
https://orbi.uliege.be/bitstream/2268/251915/1/Synthesis%20of%20ticagrelor%20analogues%20belonging%20to%20123-triazolo45-d%20pyrimidines%20and%20study%20of%20their%20antiplatelet%20and%20antibacterial%20activity.pdf
https://www.researchgate.net/publication/302788627_Processes_for_preparing_ticagrelor_intermediate_46-dichloro-5-nitro-2-propylthiopyrimidine/fulltext/57b2fb2f08aee0b132d8ccfd/302788627_Processes_for_preparing_ticagrelor_intermediate_46-dichloro-5-nitro-2-propylthiopyrimidine.pdf?origin=publication_detail
https://eureka.patsnap.com/patent-CN103787984A
https://eureka.patsnap.com/patent-CN103787984A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Quality Manufacturer Supply Top Purity 4,6-dichloro-2-propylthiopyrimidine-5-amine
145783-15-9 with Reasonable Price [scochem.com]

14. Bot Verification [rasayanjournal.co.in]

15. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine
- Google Patents [patents.google.com]

16. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and
salts - Google Patents [patents.google.com]

17. sas.rochester.edu [sas.rochester.edu]

18. researchgate.net [researchgate.net]

19. An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by
Response Surface Methodology and One-Pot Reaction - Wang - Pharmaceutical Chemistry
Journal [journal-vniispk.ru]

20. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation
inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

23. WO2021245220A1 - Process for the preparation of ticagrelor - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Foreword: From Rational Design to Process Chemistry].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591481#discovery-and-history-of-ticagrelor-
intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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